molecular formula C6H9BrN2S B1342359 2-Bromo-5-tert-butyl-1,3,4-thiadiazole CAS No. 88370-06-3

2-Bromo-5-tert-butyl-1,3,4-thiadiazole

Cat. No. B1342359
Key on ui cas rn: 88370-06-3
M. Wt: 221.12 g/mol
InChI Key: NTCALTKEJCVOMO-UHFFFAOYSA-N
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Patent
US04501605

Procedure details

48% Aqueous hydrobromic acid (67.5 ml) was added to a solution of 2-amino-5-t-butyl-1,3,4-thiadiazole (43 g) in glacial acetic acid (300 ml) the mixture was warmed to 65° C. and a solution of sodium nitrite (56 g) in water (80 ml) was added dropwise with stirring over 60 minutes at 65°-75° C. The mixture was cooled to 20° C. and was poured into water. The organic layer was extracted into ether (2×300 ml) and the extracts were combined, washed with sodium bicarbonate solution until neutral and dried over magnesium sulphate. The drying agent was filtered off and the solvent was evaporated to give a yellow oil which was distilled under reduced pressure to give 2-bromo-5-t-butyl-1,3,4-thiadiazole (47 g, 78%) as a colourless liquid, bp 134°-136° C. at 23 mm Hg.
Quantity
67.5 mL
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BrH:1].N[C:3]1[S:4][C:5]([C:8]([CH3:11])([CH3:10])[CH3:9])=[N:6][N:7]=1.N([O-])=O.[Na+]>C(O)(=O)C.O>[Br:1][C:3]1[S:4][C:5]([C:8]([CH3:11])([CH3:10])[CH3:9])=[N:6][N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
67.5 mL
Type
reactant
Smiles
Br
Name
Quantity
43 g
Type
reactant
Smiles
NC=1SC(=NN1)C(C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
56 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring over 60 minutes at 65°-75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20° C.
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted into ether (2×300 ml)
WASH
Type
WASH
Details
washed with sodium bicarbonate solution until neutral and
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
BrC=1SC(=NN1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 47 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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